5-Fluoro-2,6-dimethoxy-3-pyridinamine
Description
5-Fluoro-2,6-dimethoxy-3-pyridinamine is a fluorinated pyridine derivative featuring amino, methoxy, and fluorine substituents at positions 3, 2/6, and 5, respectively. Fluorinated pyridines are often utilized as bioactive intermediates due to their enhanced metabolic stability and binding affinity compared to non-fluorinated analogs . The methoxy groups may confer improved solubility and steric effects, while the amino group provides a site for further functionalization.
Properties
Molecular Formula |
C7H9FN2O2 |
|---|---|
Molecular Weight |
172.16 g/mol |
IUPAC Name |
5-fluoro-2,6-dimethoxypyridin-3-amine |
InChI |
InChI=1S/C7H9FN2O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,9H2,1-2H3 |
InChI Key |
FBVSHWDROMCUFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 5-Fluoro-2,6-dimethoxy-3-pyridinamine, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,6-dimethoxy-3-pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Conditions often involve the use of catalysts, such as palladium catalysts in coupling reactions, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .
Scientific Research Applications
5-Fluoro-2,6-dimethoxy-3-pyridinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates due to its unique chemical properties.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Agrochemicals: It is used in the development of new agrochemical products with improved efficacy and environmental properties.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,6-dimethoxy-3-pyridinamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a detailed analysis:
Key Observations:
Substituent Positioning :
- The target compound’s methoxy groups at positions 2 and 6 introduce significant steric hindrance compared to smaller substituents (e.g., -F or -NH₂ in ). This may limit its utility in tight-binding enzymatic pockets but enhance stability against metabolic degradation.
- In contrast, 5-Fluoro-3-iodopyridin-2-amine incorporates iodine at position 3, enabling applications in radiochemistry but increasing molecular weight and reducing solubility.
This contrasts with electron-withdrawing groups like -Bpin in , which may enhance electrophilic reactivity.
Functionalization Potential: The amino group in the target compound allows for derivatization (e.g., amide coupling, as seen in ), similar to 5-Amino-2-fluoropyridine . However, the presence of methoxy groups may necessitate protective strategies during synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
